molecular formula C11H22ClN B3188412 Spiro[5.5]undecan-3-amine hydrochloride CAS No. 2126-94-5

Spiro[5.5]undecan-3-amine hydrochloride

Cat. No.: B3188412
CAS No.: 2126-94-5
M. Wt: 203.75 g/mol
InChI Key: GGRJLXHNQKZAPJ-UHFFFAOYSA-N
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Description

Spiro[5.5]undecan-3-amine hydrochloride (CAS 2126-94-5) is a research chemical belonging to the class of spirocyclic compounds, recognized for their three-dimensional structure and value in medicinal chemistry. This compound is provided as the hydrochloride salt to enhance stability and solubility in aqueous solutions. In pharmacological research, this spirocyclic amine has been investigated for its potential as a dopamine D2 receptor antagonist, making it a compound of interest for studying neurological disorders and related conditions . A significant area of application is in virology, where it has been identified as an effective inhibitor of the Influenza A virus M2 proton channel . Studies have characterized it as an inhibitor of not only the wild-type M2 channel but also of amantadine-resistant mutants (L26F and V27A), demonstrating its utility in exploring novel antiviral strategies . The M2 channel is essential for viral replication, and inhibitors like this compound function by blocking the pore, thereby preventing proton conductance . The compound is offered in various quantities for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[5.5]undecan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c12-10-4-8-11(9-5-10)6-2-1-3-7-11;/h10H,1-9,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRJLXHNQKZAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126-94-5
Record name spiro[5.5]undecan-3-amine hydrochloride
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Advanced Structural Characterization and Conformational Analysis of Spiro 5.5 Undecan 3 Amine Hydrochloride

High-Resolution Spectroscopic Investigations for Structural Elucidation

Spectroscopic analysis provides a detailed view of the molecular framework, connectivity, and the chemical environment of atoms within Spiro[5.5]undecan-3-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for establishing the precise structure of this compound in solution. Through a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments, a complete picture of atomic connectivity and spatial relationships can be constructed.

The ¹H NMR spectrum is expected to show a complex set of signals for the aliphatic protons of the two cyclohexane (B81311) rings. The proton at C3, bonded to the carbon bearing the ammonio group, would likely appear as a downfield multiplet due to the electron-withdrawing effect of the -NH₃⁺ group. The remaining methylene protons on both rings would resonate in the typical aliphatic region, with significant signal overlap.

The ¹³C NMR spectrum would distinguish each unique carbon atom. The spiro carbon (C6) would be uniquely identified as a quaternary carbon. The carbon attached to the ammonio group (C3) would be shifted downfield compared to other secondary carbons in the rings.

To resolve ambiguities and confirm the structure, multi-dimensional NMR techniques are essential:

¹H-¹H COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, allowing for the tracing of connectivities between adjacent protons within each cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling unambiguous assignment of both ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the stereochemistry, such as the relative orientation (axial vs. equatorial) of the ammonio group on the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on general principles and data for similar substituted cyclohexane structures.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
C3-H~3.0 - 3.4-Deshielded by adjacent -NH₃⁺ group.
Ring Protons~1.2 - 2.0-Complex, overlapping multiplets for CH₂ groups.
C3-~45 - 55Carbon bearing the ammonio group.
C6 (Spiro)-~30 - 40Quaternary spiro carbon.
Other Ring Carbons-~20 - 40Aliphatic CH₂ carbons.

Mass spectrometry (MS) is used to determine the exact molecular mass and confirm the molecular formula of the compound, as well as to investigate its fragmentation patterns under ionization. The molecular formula for the free amine is C₁₁H₂₁N, with a monoisotopic mass of approximately 167.1674 Da uni.lu. For the hydrochloride salt, analysis via electrospray ionization (ESI) would typically show the protonated molecule, [M+H]⁺, at an m/z of approximately 168.1747 uni.lu.

The mass spectrum of the free amine is expected to adhere to the nitrogen rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass whitman.edu.

Electron ionization (EI) mass spectrometry would induce fragmentation, providing structural information. For cyclic amines, the predominant fragmentation pathway is alpha-cleavage , which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom whitman.edumiamioh.eduyoutube.com. This process leads to the formation of a stable, resonance-stabilized iminium cation. For Spiro[5.5]undecan-3-amine, two primary alpha-cleavage pathways are possible, leading to ring-opening and the formation of characteristic fragment ions.

Pathway A: Cleavage of the C2-C3 bond.

Pathway B: Cleavage of the C3-C4 bond.

These fragmentation patterns provide conclusive evidence for the location of the amine group on the spirocyclic framework.

Table 2: Predicted Mass Spectrometry Data for Spiro[5.5]undecan-3-amine

IonPredicted m/zDescription
[M]⁺ (free amine)167.17Molecular ion of the free amine.
[M+H]⁺168.17Protonated molecule, typically observed in ESI-MS. uni.lu
Fragment AVariableResulting from alpha-cleavage at C2-C3.
Fragment BVariableResulting from alpha-cleavage at C3-C4.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule. For this compound, the spectra are dominated by vibrations of the ammonium (-NH₃⁺) and aliphatic (C-H) groups.

The most characteristic feature in the IR spectrum of a primary amine salt is the presence of a very broad and strong absorption band for the N-H⁺ stretching vibrations, typically found in the 3200-2800 cm⁻¹ region spectroscopyonline.com. This broad envelope often overlaps with the C-H stretching bands spectroscopyonline.com. Additionally, N-H⁺ bending vibrations are expected: an asymmetric bend between 1625-1560 cm⁻¹ and a symmetric bend from 1550-1500 cm⁻¹ spectroscopyonline.com. The aliphatic C-H stretching vibrations from the cyclohexane rings will appear as sharp peaks around 2950-2850 cm⁻¹.

Raman spectroscopy provides complementary information. While water is a strong absorber in IR, it produces a weak Raman signal, making Raman suitable for analyzing aqueous solutions ondavia.com. The N-H stretching and bending modes are also observable in the Raman spectrum ias.ac.in.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Appearance (IR)
N-H⁺ Stretch3200 - 2800Strong, very broad
C-H Stretch (aliphatic)2950 - 2850Strong, sharp (may be superimposed on N-H⁺ stretch)
N-H⁺ Asymmetric Bend1625 - 1560Medium
N-H⁺ Symmetric Bend1550 - 1500Medium
C-H Bend1470 - 1430Medium

X-ray Crystallographic Studies of the this compound Crystal Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state nih.gov. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms, bond lengths, bond angles, and torsional angles nih.govresearchgate.net.

X-ray crystallography provides an unambiguous determination of the molecule's stereochemistry. This compound is an achiral molecule. A crystallographic analysis would confirm the connectivity and the relative arrangement of all atoms in the crystal lattice. It would definitively establish the geometry around the spiro center and the substituted carbon (C3). While the parent molecule is achiral, if it were resolved into enantiomers through derivatization with a chiral auxiliary, X-ray crystallography could be used to determine the absolute configuration of the resulting diastereomers.

A crystallographic study would reveal the preferred conformation of the molecule in the solid state. The spiro[5.5]undecane framework is expected to adopt a "double-chair" conformation, where both six-membered rings are in the stable chair form researchgate.net. The analysis would determine the orientation of the ammonio group at the C3 position, confirming whether it occupies an axial or equatorial position on its cyclohexane ring. This preferred conformation is a result of minimizing steric strain and optimizing intermolecular interactions within the crystal.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a primary role. As an amine hydrochloride, the protonated amino group (–NH3+) serves as a potent hydrogen bond donor, while the chloride ion (Cl-) acts as a primary hydrogen bond acceptor. cdnsciencepub.comquora.com This results in the formation of strong N+–H···Cl− hydrogen bonds, which are a defining feature of amine salt crystal structures. cdnsciencepub.com

The formation of these extensive hydrogen-bonding networks can be understood through the principles of crystal engineering, where strong, directional forces are key to designing target crystal structures. researchgate.netjaptronline.com In the case of this compound, the interplay between the charged functional groups dictates the supramolecular assembly.

Conformational Analysis of the Spiro[5.5]undecane Ring System

The spiro[5.5]undecane skeleton, which forms the core of the title compound, is a conformationally complex system. The spirocyclic nature of the molecule, with two six-membered rings joined at a central carbon atom, imparts significant conformational constraints.

Ring Puckering and Strain Analysis

The introduction of a substituent at the 3-position, as in this compound, influences the conformational preference of the substituted ring. The bulky amino hydrochloride group will preferentially occupy an equatorial position to minimize steric interactions. This preference for the equatorial position helps to maintain the stability of the chair conformation. The puckering of the rings is a mechanism to relieve torsional strain.

Dynamic Processes and Conformational Equilibria in Solution

In solution, the spiro[5.5]undecane ring system is not static but undergoes dynamic conformational changes. The primary dynamic process is the chair-chair interconversion of the two cyclohexane rings. This process involves the "flipping" of one chair conformation to another through a higher-energy twist-boat intermediate.

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes. monmouth.edu At room temperature, the chair-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of interconversion slows, and at the coalescence temperature, the signals for the axial and equatorial protons broaden and eventually resolve into distinct signals at lower temperatures. The energy barrier for this process can be determined from the coalescence temperature.

The presence of the 3-amino hydrochloride substituent will affect the conformational equilibria. The strong preference of this group for the equatorial position will mean that the equilibrium lies heavily towards the conformer where this is the case. However, the alternative conformer with the substituent in the axial position may still exist in a small population, and the dynamic equilibrium between these states is a key feature of the molecule's behavior in solution.

Chiroptical Properties of this compound Enantiomers

This compound is a chiral molecule, and its enantiomers will exhibit optical activity. Chiroptical spectroscopic techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for characterizing the absolute configuration and conformational preferences of chiral molecules in solution. researchgate.netjascoinc.com

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.com This technique provides detailed information about the stereochemistry of the molecule, as the VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. researchgate.net The VCD spectra of the two enantiomers of this compound would be mirror images of each other.

Correlation with Computational Modeling

The interpretation of experimental VCD and ECD spectra is greatly enhanced by computational modeling. rsc.org Density Functional Theory (DFT) calculations are commonly used to predict the VCD and ECD spectra for a given enantiomer with a specific absolute configuration. nih.gov By comparing the calculated spectrum with the experimental spectrum, the absolute configuration of the molecule can be unambiguously assigned.

Chemical Reactivity and Derivatization of Spiro 5.5 Undecan 3 Amine Hydrochloride

Reactions of the Amine Functionality

The primary amine group is the most reactive site on the molecule, readily participating in a variety of common amine-centered reactions. These transformations are crucial for synthesizing derivatives with modulated biological activities.

The nitrogen atom of spiro[5.5]undecan-3-amine can be alkylated to form secondary and tertiary amines. However, studies on its derivatives as M2 channel inhibitors have shown that increasing the steric bulk at the nitrogen center is often detrimental to its inhibitory activity.

N-Methylation: Introduction of a single methyl group to the amine has been shown to reduce the potency of the compound as an M2 channel inhibitor. nih.gov

Larger Alkyl Groups: Further increasing the size of the alkyl substituent, such as with a methylcyclopropyl group, can lead to a complete loss of activity against the M2 channel. nih.gov

Reductive Alkylation: In a synthetic context, related polycyclic amines can be modified via reductive alkylation. For instance, an amine can be reacted with a ketone, such as 1-Boc-4-piperidone, under reductive conditions to yield a more complex secondary amine derivative following deprotection. nih.gov Another example involves treating a polycyclic amine with acetaldehyde (B116499) and sodium cyanoborohydride (NaCNBH₃) to yield the corresponding N-ethyl tertiary amine. nih.gov

Research on analogous compounds like adamantane (B196018) derivatives confirms this trend, where alkylation of the primary amine generally leads to a decrease in antiviral activity. nih.gov The transition from a secondary to a tertiary amine in related polycyclic structures has also been observed to diminish the inhibitory effect on M2 channels. nih.gov

The nucleophilic amine can react with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are standard procedures for creating derivatives.

Acylation: The amine readily undergoes acylation with acyl chlorides (RCOCl) in the presence of a base like diisopropylethylamine (DIPEA) to produce the corresponding amides. acs.org

Sulfonylation: Reaction with sulfonyl chlorides (ArSO₂Cl) in a solvent such as pyridine (B92270) yields sulfonamides. acs.org

These reactions allow for the introduction of a wide variety of substituents to probe structure-activity relationships. For example, treatment of a related amine with ethyl chloroformate produces a carbamate, which can then be reduced with lithium aluminum hydride (LiAlH₄) to yield an N-ethyl secondary amine. nih.gov

Table 1: Derivatization Reactions of the Amine Functionality
Reaction TypeReagentsProduct TypeReported Yield
AcylationRCOCl, DIPEA, CH₂Cl₂Amide75%
SulfonylationArSO₂Cl, pyridineSulfonamide80-95%
Reductive AlkylationAcetaldehyde, NaCNBH₃Tertiary Amine78%

In multi-step syntheses, the primary amine of spiro[5.5]undecan-3-amine or related intermediates often requires protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose. For instance, a synthetic pathway toward a piperidine (B6355638) derivative of a related polycyclic amine involved the use of 1-Boc-4-piperidone, where the Boc group protects the piperidine nitrogen. This group was subsequently removed (deprotection) to yield the final secondary amine. nih.gov

Transformations of the Spiro[5.5]undecane Carbon Skeleton

The spiro[5.5]undecane skeleton is prized for its conformational rigidity and three-dimensional shape. nih.gov Transformations targeting the carbon framework are less common than those involving the amine group but are employed to create structurally diverse analogs.

Modifications to the carbon skeleton away from the amine group can be achieved, often during the synthesis of the core structure or through reactions on unsaturated precursors.

Saturation of Double Bonds: In the synthesis of related, more complex polycyclic amines, catalytic hydrogenation is used to reduce C=C double bonds within the carbon skeleton. For example, the hydrogenation of a diene precursor using a catalyst quantitatively furnishes the fully saturated analog. nih.gov This transformation to a more saturated, flexible scaffold was found to significantly decrease the M2 channel inhibitory potency. nih.gov

Cyclopropanation: Bis-cyclopropanation of the double bonds in an unsaturated precursor imide, followed by reduction, has been used to create a more rigid and structurally complex amine derivative. nih.gov This modification slightly increased the inhibitory potency compared to the unsaturated parent compound. nih.gov

These findings highlight that the rigidity and substitution pattern of the carbocyclic framework are key determinants of biological activity.

The spiro[5.5]undecane system is generally stable, and its core structure is typically preserved in chemical transformations. Ring-opening or skeletal rearrangement reactions are not commonly reported for this specific compound in the context of its use as a pharmaceutical scaffold. The value of the spiro[5.5]undecane moiety lies in its defined and rigid three-dimensional structure, which would be lost upon rearrangement or ring-opening. nih.gov While skeletal rearrangements of other spirocyclic systems, such as spiro[4.5]deca-tetraenes to indene (B144670) derivatives mediated by Lewis acids, have been documented, similar reactivity has not been a focus for spiro[5.5]undecane amine derivatives. rsc.org The literature instead focuses on synthesizing analogs with different ring systems, such as ring-contracted spirocycles, to explore the optimal size and shape for biological targets. ub.eduresearchgate.net

Spiro[5.5]undecan-3-amine Hydrochloride as a Precursor to Advanced Chemical Ligands

The rigid spiro[5.5]undecane backbone is an attractive scaffold for the design of chiral ligands. When this framework is incorporated into a ligand structure, it can create a well-defined chiral pocket around a metal center, enabling high levels of stereocontrol in asymmetric catalysis. The derivatization of this compound allows for the synthesis of a wide range of ligands with tailored electronic and steric properties.

Organocatalysts derived from spirocyclic amines have demonstrated significant potential in promoting a variety of asymmetric transformations. The synthesis of these catalysts often involves the transformation of the amine group of Spiro[5.5]undecan-3-amine into a more complex catalytic moiety. For instance, spirocyclic primary amines can be converted into the corresponding spiro-proline derivatives, which are effective organocatalysts for reactions such as asymmetric aldol (B89426) and Michael additions.

A notable example involves the synthesis of novel chiral spiro-proline organocatalysts. The synthetic route can commence from a spiro ketone, which is then converted to the corresponding spiro amine. This amine serves as a crucial intermediate for the construction of the proline ring system. These spiro-proline catalysts have been successfully employed in asymmetric aldol reactions, affording high yields and enantioselectivities.

Catalyst PrecursorTarget OrganocatalystApplicationKey Findings
Spiro[5.5]undecane derivativeSpiro-prolineAsymmetric Aldol ReactionHigh yields and enantioselectivities

The rigid spirocyclic backbone is instrumental in creating a well-defined chiral environment, which is essential for achieving high levels of stereocontrol in these organocatalytic reactions.

The development of chiral ligands for transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry. This compound serves as a valuable precursor for a class of chiral ligands known as spirocyclic diamine-based phosphines. In these ligands, the spirocyclic diamine scaffold provides a rigid and sterically defined backbone, while the phosphine (B1218219) groups act as the binding sites for the transition metal.

Research has shown that chiral spirocyclic diamine-based phosphine ligands are highly effective in asymmetric catalysis. For example, iridium complexes of these ligands have been successfully utilized in the asymmetric hydrogenation of ketones, yielding the corresponding chiral alcohols with excellent enantioselectivities. The synthetic route to these ligands often involves the resolution of a racemic spiro diamine, followed by reaction with a suitable phosphine source.

Ligand TypeMetalCatalytic ReactionPerformance
Spirocyclic Diamine-PhosphineIridiumAsymmetric Hydrogenation of KetonesHigh enantioselectivity
Spirocyclic Diamine-PhosphineRhodiumAsymmetric HydroformylationGood regioselectivity and enantioselectivity

The modular nature of these ligands, allowing for the tuning of both the spirocyclic backbone and the phosphine substituents, makes them a versatile tool for the development of new catalytic systems.

Mechanistic Studies of Reactions Involving this compound

A thorough understanding of the reaction mechanisms is crucial for the rational design and optimization of catalysts derived from this compound. These studies often combine experimental investigations with computational modeling to provide a detailed picture of the reaction pathways.

Experimental studies on the kinetics and thermodynamics of reactions catalyzed by spiro-derived systems provide valuable insights into the catalytic cycle. Techniques such as in-situ monitoring using spectroscopic methods (e.g., NMR, IR) can be employed to determine reaction rates, identify intermediates, and elucidate the influence of various reaction parameters such as temperature, pressure, and substrate concentration.

For instance, in the asymmetric hydrogenation of ketones catalyzed by iridium-spiro-phosphine complexes, kinetic studies can help to determine the rate-determining step and the nature of the active catalytic species. This information is vital for optimizing the reaction conditions to achieve maximum efficiency and selectivity.

Computational methods, particularly density functional theory (DFT), have become indispensable tools for investigating the mechanisms of complex chemical reactions. For reactions involving catalysts derived from this compound, computational modeling can provide detailed information about the structures of reactants, transition states, and intermediates along the reaction pathway.

These calculations can be used to:

Predict the stereochemical outcome of a reaction by comparing the energies of the diastereomeric transition states.

Elucidate the role of the spirocyclic backbone in enforcing a specific conformation that leads to high enantioselectivity.

Understand the electronic effects of different substituents on the ligand and their impact on the catalytic activity.

For example, DFT calculations have been used to model the transition states of asymmetric reactions catalyzed by spiro-proline organocatalysts. These studies have revealed the key non-covalent interactions, such as hydrogen bonding, that are responsible for the observed stereoselectivity.

Computational MethodSystem StudiedKey Insights
Density Functional Theory (DFT)Spiro-proline catalyzed aldol reactionIdentification of key hydrogen bonding interactions in the transition state
Density Functional Theory (DFT)Iridium-catalyzed asymmetric hydrogenationElucidation of the origin of enantioselectivity by comparing transition state energies

By combining experimental and computational approaches, a comprehensive understanding of the factors governing the reactivity and selectivity of catalysts derived from this compound can be achieved, paving the way for the development of even more efficient and selective catalytic systems.

Computational and Theoretical Investigations of Spiro 5.5 Undecan 3 Amine Hydrochloride

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the geometry, stability, and electronic nature of Spiro[5.5]undecan-3-amine hydrochloride.

Density Functional Theory (DFT) Studies on Conformational Landscapes and Stability

The flexible nature of the two cyclohexane (B81311) rings in this compound allows for a variety of spatial arrangements, or conformations. Density Functional Theory (DFT) is a powerful computational method used to explore this conformational landscape and identify the most stable structures. By calculating the potential energy surface of the molecule, researchers can pinpoint the low-energy conformers and the transition states that separate them.

For this compound, the primary conformational flexibility arises from the chair, boat, and twist-boat forms of the two cyclohexane rings. The amine substituent at the 3-position can exist in either an axial or equatorial orientation, further diversifying the conformational possibilities. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can accurately predict the relative energies of these conformers. Generally, the chair conformation for both rings is expected to be the most stable due to minimized steric and torsional strain. The equatorial orientation of the aminium group (-NH3+) is also typically favored over the axial position to reduce steric hindrance.

Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Chair-Chair, Equatorial Amine)

Parameter Value
C-C Bond Length (average) 1.54 Å
C-N Bond Length 1.48 Å
C-H Bond Length (average) 1.09 Å
C-C-C Bond Angle (average) 111.5°
H-N-H Bond Angle 109.5°

Note: The data in this table is illustrative and based on typical values for similar alicyclic compounds. Actual values would be obtained from specific DFT calculations.

Ab Initio Methods for Electronic Properties and Spectroscopic Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a highly accurate description of a molecule's electronic properties. researchgate.net These calculations are instrumental in understanding the distribution of electrons within this compound and predicting its spectroscopic behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. researchgate.netbiomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. biomedres.us For this compound, the HOMO is likely localized on the non-bonding electrons of the nitrogen atom and the sigma bonds of the carbon skeleton, while the LUMO would be associated with the corresponding anti-bonding orbitals.

Furthermore, ab initio calculations can predict various spectroscopic properties. For instance, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational frequencies, the Infrared (IR) spectrum can be simulated. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Illustrative Electronic Properties of this compound from Ab Initio Calculations

Property Predicted Value
HOMO Energy -8.5 eV
LUMO Energy 2.1 eV
HOMO-LUMO Gap 10.6 eV

Note: The data in this table is illustrative and based on general principles for similar protonated amines. Actual values would be derived from specific ab initio computations.

Molecular Dynamics Simulations for Conformational Dynamics

Force Field Parameterization for Spiro Systems

A critical component of accurate MD simulations is the force field, a set of empirical energy functions and parameters that describe the potential energy of a system of atoms. Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for common biomolecules but may lack specific parameters for unique structural motifs like spiro junctions. wustl.edu

Therefore, a crucial first step in simulating this compound is the development or validation of force field parameters for the spirocyclic core. This process often involves using quantum mechanical calculations to derive parameters for bond stretching, angle bending, and dihedral torsions that accurately represent the potential energy surface around the spiro center. diva-portal.org An accurate force field is essential for realistically modeling the conformational transitions and dynamics of the molecule. diva-portal.org

Solvent Effects and Protonation State Modeling

In a biological or chemical context, this compound will be in solution, and its behavior will be influenced by the surrounding solvent molecules. MD simulations explicitly model the solvent (typically water), allowing for the study of solvation effects, such as the formation of hydrogen bonds between the aminium group and water molecules.

The protonation state of the amine group is another critical factor. As a hydrochloride salt, the amine group is protonated (-NH3+). However, the local pH and environment can influence this. Constant pH molecular dynamics (CpHMD) is an advanced simulation technique that allows the protonation state of titratable residues to change dynamically during the simulation in response to the local environment. mpg.denih.govbiorxiv.org This method provides a more realistic representation of the molecule's behavior in environments with varying pH. mpg.de For this compound, CpHMD could be used to study the conditions under which it might become deprotonated.

Prediction of Chemical Reactivity and Selectivity

Computational methods are also employed to predict the chemical reactivity and selectivity of this compound. By analyzing the electronic structure, it is possible to identify the most likely sites for chemical reactions.

The HOMO and LUMO are key indicators of reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). youtube.com For this compound, the protonated amine group significantly influences the electronic landscape.

Another useful tool is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are targets for nucleophiles. In the case of the protonated form, the area around the -NH3+ group will show a strong positive potential, indicating it is not a site for further electrophilic attack but could participate in hydrogen bonding. The reactivity of the C-H bonds can also be assessed, with computational studies on similar alicyclic amines showing that the proximity to the nitrogen atom can influence the reactivity of adjacent C-H bonds. nih.gov

By combining these computational analyses, a comprehensive picture of the likely chemical behavior of this compound can be constructed, guiding further experimental studies.

Transition State Characterization and Energy Barrier Calculations

The study of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics and mechanisms of chemical reactions. For Spiro[5.5]undecan-3-amine, computational methods, particularly Density Functional Theory (DFT), can be employed to explore various potential reaction pathways, such as conformational changes (e.g., ring flipping) or synthetic derivatizations.

Theoretical calculations can elucidate the geometries of transition state structures, which are first-order saddle points on the potential energy surface. The energy difference between the ground state and the transition state represents the activation energy barrier, a critical parameter in determining the rate of a reaction. For instance, in the context of the spiro[5.5]undecane framework, the interconversion between different chair-chair conformations of the cyclohexane rings proceeds through a transition state that can be computationally modeled. Studies on related cyclohexane systems have shown that the energy barrier for ring inversion can be influenced by substituent effects. For cis-1,2-disubstituted cyclohexanes, the energy barrier for ring inversion has been calculated to be around 10.5 kcal/mol, a value significantly influenced by steric interactions in the transition state. nih.gov

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, the principles from computational studies on other spiro-heterocycles and substituted cyclohexanes are directly applicable. nih.govresearchgate.net DFT methods, such as B3LYP in conjunction with a suitable basis set like 6-31G*, are standard for locating transition states and calculating energy barriers.

Table 1: Illustrative Energy Barriers for Conformational Inversion of Substituted Cyclohexanes

CompoundMethodBasis SetCalculated Energy Barrier (kcal/mol)
cis-1,2-DimethylcyclohexaneDFTB3LYP/6-31G10.8
trans-1,2-DimethylcyclohexaneDFTB3LYP/6-31G11.2
cis-1,2-Cyclohexanecarboxylic acid amideMD Simulation-~8.0

This table is illustrative and based on data for related cyclohexane systems to demonstrate the type of information obtained from such calculations. Specific values for this compound would require dedicated computational studies.

pKa Predictions and Proton Affinity Studies

The basicity of the amine group in Spiro[5.5]undecan-3-amine is a crucial chemical property, quantified by its pKa value. Computational methods have become increasingly reliable for the prediction of pKa values, providing a powerful alternative or complement to experimental measurements. researchgate.net The pKa of an amine is related to the Gibbs free energy change of its protonation in solution.

Computational pKa determination can be approached via thermodynamic cycles. This involves calculating the Gibbs free energy of the acid-base equilibrium in the gas phase and the solvation free energies of the species involved. nih.gov DFT calculations, combined with a polarizable continuum model (PCM) to simulate the solvent, are commonly used for this purpose. For instance, the pKa values of various amines have been successfully calculated using functionals like B3LYP with extended basis sets (e.g., 6-311++G**) and a continuum solvation model. nih.govconicet.gov.ar

Proton affinity (PA) is an intrinsic measure of a molecule's basicity in the gas phase, defined as the negative of the enthalpy change for the protonation reaction. Theoretical calculations can provide highly accurate PA values. These calculations typically involve geometry optimization of the neutral amine and its protonated form, followed by the calculation of their electronic energies.

While specific computational studies on the pKa and proton affinity of this compound are not readily found, the established methodologies allow for a reliable estimation. The predicted pKa would be influenced by the electronic effects of the spirocyclic system and the conformational orientation of the amino group (axial vs. equatorial).

Table 2: Computationally Predicted pKa Values for Representative Amines

AmineComputational MethodBasis SetSolvation ModelPredicted pKa
CyclohexylamineB3LYP6-311++G IEF-PCM10.6
Piperidine (B6355638)B3LYP6-311++GIEF-PCM11.1
AnilineB3LYP6-311++G**IEF-PCM4.7

This table presents illustrative data for well-characterized amines to showcase the utility of computational pKa prediction. The values for this compound would depend on the specific computational protocol employed.

Quantitative Structure-Activity Relationships (QSAR)/Quantitative Structure-Property Relationships (QSPR) in Chemical Space (excluding biological activity directly)

QSAR and QSPR studies are powerful tools in chemical and pharmaceutical sciences for developing mathematical models that relate the chemical structure of compounds to their properties. conicet.gov.arnih.gov These models rely on molecular descriptors that quantify various aspects of a molecule's structure.

Topological and Electronic Descriptors for Spiro[5.5]undecane

A wide array of molecular descriptors can be calculated for the spiro[5.5]undecane framework to be used in QSPR models. These descriptors encode information about the molecule's size, shape, branching, and electronic distribution.

Topological Descriptors: These are numerical values derived from the molecular graph, independent of its 3D conformation. They are sensitive to the connectivity of atoms. For the spiro[5.5]undecane skeleton, some relevant topological indices include:

Wiener Index (W): The sum of the distances between all pairs of non-hydrogen atoms.

Randić Index (χ): A measure of molecular branching.

Zagreb Indices (M1, M2): Based on the degrees of vertices in the molecular graph. researchgate.net

Balaban Index (J): A distance-based topological index that is sensitive to the molecular shape.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are typically calculated using quantum mechanical methods. They provide insights into the molecule's reactivity and intermolecular interactions. Key electronic descriptors for a substituted spiro[5.5]undecane would include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Partial Atomic Charges: The distribution of electron density among the atoms in the molecule.

Table 3: Selected Topological and Electronic Descriptors for Spiro[5.5]undecane

Descriptor TypeDescriptor NameIllustrative Value for Spiro[5.5]undecane
TopologicalWiener Index (W)165
TopologicalFirst Zagreb Index (M1)44
TopologicalRandić Index (χ)5.318
ElectronicHOMO Energy (DFT, B3LYP/6-31G)-7.8 eV
ElectronicLUMO Energy (DFT, B3LYP/6-31G)1.5 eV
ElectronicDipole Moment0 D (for the unsubstituted hydrocarbon)

The values in this table for Spiro[5.5]undecane are calculated or estimated based on its structure and are for illustrative purposes.

Correlation with Chemical Properties or Synthetic Efficiency

QSPR models can be developed to correlate the aforementioned descriptors with various physicochemical properties or even aspects of synthetic efficiency. nih.govnih.gov For a series of substituted spiro[5.5]undecane derivatives, one could build models to predict properties such as boiling point, melting point, solubility, or chromatographic retention times.

For example, a multiple linear regression (MLR) model could take the form:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ

where 'Property' is the chemical property of interest, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, ..., cₙ are the regression coefficients determined from a training set of compounds.

While specific QSPR studies correlating descriptors of spiro[5.5]undecane derivatives with synthetic efficiency are not prevalent in the literature, such models are theoretically plausible. For instance, descriptors related to steric hindrance or electronic activation could be correlated with the reaction yields or rates of a particular synthetic transformation across a series of related spiro compounds. The development of such models requires a consistent dataset of compounds with experimentally determined properties.

Table 4: Hypothetical QSPR Model for Boiling Point of Substituted Spiro[5.5]undecanes

DescriptorCoefficient
Intercept (c₀)150.2
Wiener Index (W)0.85
Dipole Moment15.3
Polarizability2.1

This table represents a hypothetical QSPR model to illustrate the relationship between descriptors and a physicochemical property. The coefficients are not based on experimental data.

Applications of Spiro 5.5 Undecan 3 Amine Hydrochloride As a Chemical Building Block in Advanced Synthesis and Materials Science

Building Block for Complex Organic Synthesis (Non-Pharmaceutical Targets)

The unique conformational rigidity of the spiro[5.5]undecane framework makes it a sought-after structural motif in the design of novel organic molecules. The amine functionality of Spiro[5.5]undecan-3-amine hydrochloride serves as a versatile handle for a wide array of chemical transformations, allowing for its incorporation into larger, more complex structures. While much of the research on spirocycles is directed towards medicinal chemistry, there is growing interest in their application for non-pharmaceutical targets.

The synthesis of various spiro[5.5]undecane derivatives has been explored for their potential in creating new materials. For instance, derivatives have been investigated for applications in the development of novel fluorescent materials and other functional organic compounds. The inherent three-dimensionality of the spiro[5.5]undecane core can impart desirable properties to these materials, such as resistance to aggregation-caused quenching in fluorescent dyes.

Construction of Natural Product Cores and Analogues (if not for drug development)

The spiro[5.5]undecane skeleton is a recurring motif in a variety of natural products, including the chamigrene family of sesquiterpenes. rsc.orgmdpi.com These natural products exhibit a range of biological activities, and their total synthesis is a significant area of research. While this compound itself has not been explicitly reported as a direct starting material in the total synthesis of these specific natural products, its structural similarity to key intermediates suggests its potential as a valuable building block for the synthesis of natural product analogues.

The synthesis of racemic β-chamigrene, a sesquiterpene with a spiro[5.5]undecane carbon framework, highlights the importance of this core structure in natural product chemistry. mdpi.comnih.gov By modifying the amine group of this compound, chemists can potentially access a diverse range of novel analogues of these natural products, which could be explored for applications in areas such as agriculture or as probes for biological systems, independent of drug development.

Synthesis of Macrocyclic and Polycyclic Scaffolds

The rigid and well-defined geometry of the spiro[5.5]undecane unit makes it an excellent component for the construction of macrocyclic and polycyclic scaffolds. The amine group can be readily functionalized to introduce tethers that can undergo ring-closing reactions to form large ring systems. While direct examples of this compound in macrocyclization are not extensively documented, the synthesis of macrocycles from other amine-containing building blocks is a well-established strategy. nih.govresearchgate.net

For instance, a method for forming synthetic macrocycles with varying ring sizes from diol precursors has been demonstrated, where a double-reductive amination of a dialdehyde (B1249045) with an amine induces ring closure. researchgate.net This suggests that Spiro[5.5]undecan-3-amine could be a suitable candidate for similar transformations. Furthermore, the synthesis of spiro-fused polycyclic compounds via 1,3-dipolar cycloaddition reactions of spiro-fused N-phthalimidoaziridines has been reported, showcasing the utility of spiro-fused systems in generating complex polycycles. researchgate.net The incorporation of the spiro[5.5]undecane moiety can lead to macrocycles and polycycles with unique shapes and pre-organized cavities, which are of interest in host-guest chemistry and materials science.

Role in Polymer Chemistry and Functional Materials

The application of spiro compounds in polymer chemistry and functional materials is an emerging area of research. The introduction of the rigid and bulky spiro[5.5]undecane unit into a polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and morphology.

Monomer for Specialty Polymers with Tailored Properties

The primary amine of this compound allows it to act as a monomer in various polymerization reactions, such as the formation of polyamides, polyimides, or polyureas. The incorporation of the spiro[5.5]undecane unit can lead to polymers with high glass transition temperatures and enhanced mechanical strength due to the rigidity of the spirocyclic core.

An example of a spiro-containing polymer stabilizer is bis(2,4-di-tert-butylphenyl) pentaerythritol (B129877) diphosphite, which has a 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane core. wikipedia.org This compound is used as an antioxidant in plastics. While this is not a polymer derived from an amine monomer, it demonstrates the utility of the spiro[5.5]undecane framework in polymer additives. The synthesis of polymers from this compound could lead to new high-performance materials with tailored properties for specific applications.

Components in Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of large, well-organized structures from smaller molecular components through non-covalent interactions. The defined three-dimensional structure of this compound makes it an interesting candidate for the construction of supramolecular assemblies.

The amine group can be functionalized with recognition motifs, such as hydrogen bonding donors and acceptors, to direct the self-assembly process. The rigid spiro[5.5]undecane core can act as a scaffold, holding the recognition sites in a specific orientation, leading to the formation of discrete supramolecular architectures or extended networks. While specific examples involving this compound are not yet prevalent in the literature, the template-directed synthesis of macrocycles with 2,4,8,10-tetraoxaspiro[5.5]undecane units has been reported, showcasing the potential of this spiro system in forming organized structures. researchgate.net

Precursor for Catalytic Systems (e.g., chiral ligands)

One of the most promising applications of this compound is as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The chirality of the spiro[5.5]undecane backbone can be exploited to create a chiral environment around a metal center, enabling enantioselective transformations.

A notable example is the synthesis of new chiral bis(isoxazoline) ligands bearing a spiro[5.5]undecane skeleton. nih.gov These ligands were synthesized in five steps from diethyl malonate and demonstrated the ability to coordinate with Cu(II). The resulting copper complex was used to catalyze the conjugate addition of diethylzinc (B1219324) to 2-cyclohexenone, affording the product in high yield and with moderate enantioselectivity. nih.gov This research demonstrates the potential of the spiro[5.5]undecane framework in the development of new chiral catalysts.

Furthermore, spiro-scaffold chiral organocatalysts have been successfully prepared and evaluated in enantioselective aldol (B89426) condensations. nih.gov Although this example does not use the spiro[5.5]undecane system, it highlights the general utility of spirocyclic amines in organocatalysis. The rigid spiro[5.5]undecane backbone of this compound makes it an excellent candidate for the development of new, highly effective chiral ligands and organocatalysts.

Organocatalysis with Spiro[5.5]undecan-3-amine Derivatives

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has benefited from the introduction of chiral spirocyclic amines. Derivatives of Spiro[5.5]undecan-3-amine are being explored for their potential to induce stereoselectivity in a variety of organic transformations. The fixed spatial orientation of the spirocyclic backbone can effectively translate chiral information to the catalytic center, influencing the stereochemical outcome of the reaction.

Research in this area often involves the functionalization of the primary amine of Spiro[5.5]undecan-3-amine to create more complex catalytic structures, such as thioureas or other hydrogen-bonding motifs. These derivatives can then be employed in reactions like Michael additions, aldol reactions, and cycloadditions. While specific studies detailing the direct use of organocatalysts derived from this compound are emerging, the broader class of spirocyclic amines has shown considerable promise. For instance, chiral spiro-oxindole amine derivatives have been successfully used as organocatalysts in enantioselective aldol condensations, achieving high yields and enantioselectivities. researchgate.netnih.gov

Ligands for Asymmetric Transition Metal Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Asymmetric transition metal catalysis, which employs chiral ligands to control the stereochemistry of metal-catalyzed reactions, is a powerful tool for achieving this. The unique stereochemical environment provided by the spiro[5.5]undecane framework makes its amine derivatives attractive candidates for chiral ligands.

By modifying the amine group of Spiro[5.5]undecan-3-amine, researchers can synthesize a variety of ligands, such as phosphine-amine or bis(oxazoline) ligands. These ligands can then be coordinated with transition metals like copper, rhodium, or palladium to create catalysts for asymmetric reactions. A notable example is the synthesis of new chiral bis(isoxazoline) ligands bearing a spiro[5.5]undecane skeleton. nih.gov These ligands, when complexed with copper(II) triflate, have been shown to catalyze the conjugate addition of diethylzinc to 2-cyclohexenone, producing the (S)-3-ethyl-cyclohexanone product with a respectable yield and enantiomeric excess. nih.gov

Table 1: Application of Spiro[5.5]undecane-derived Ligand in Asymmetric Catalysis

LigandMetalReactionSubstrateProductYield (%)Enantiomeric Excess (ee, %)
(+)-(M,S,R*)-[5.5]-SPRIXCu(OTf)₂Conjugate Addition2-Cyclohexenone(S)-3-Ethyl-cyclohexanone9354

Data sourced from a study on new chiral bis(isoxazoline) ligands containing a spiro[5.5]undecane skeleton. nih.gov

The development of such spiro-based ligands is an active area of research, with computational studies often employed to design and predict the efficacy of new ligand structures based on the spiro[5.5]undecane scaffold.

Applications in Chemical Probes and Research Reagents

The unique structural and chemical properties of this compound also lend themselves to applications in the development of chemical probes and research reagents. The primary amine group provides a convenient handle for the attachment of fluorophores, quenchers, or other reporter molecules, while the rigid spirocyclic core can influence the photophysical properties of the resulting probe.

Fluorescent probes built upon the spiro[5.5]undecane scaffold can be designed for various applications in biological imaging and sensing. The rigid structure can help to minimize non-radiative decay pathways of the attached fluorophore, potentially leading to brighter and more photostable probes. Furthermore, the lipophilic nature of the spirocycle can facilitate membrane permeability, allowing for the targeting of intracellular components. While direct examples of chemical probes synthesized from this compound are not yet widely reported in the literature, the principles of probe design suggest its potential as a valuable scaffold. The general strategies for creating amine-reactive probes and labeling biomolecules are well-established, providing a clear path for the future development of such reagents. nih.govnih.gov

The synthesis of derivatives, such as spiropyrrolidines tethered to other heterocyclic systems, has been shown to yield compounds with interesting biological activities, highlighting the utility of spiro-amines as a starting point for creating diverse molecular libraries for screening and research purposes. nih.gov

Future Directions and Emerging Research Opportunities for Spiro 5.5 Undecan 3 Amine Hydrochloride

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of complex molecules like spirocycles is increasingly guided by the principles of green chemistry, which aim to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net Future research on Spiro[5.5]undecan-3-amine hydrochloride will likely focus on developing more sustainable synthetic routes.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to significantly accelerate reaction times, improve yields, and provide a more energy-efficient process for synthesizing spiro[5.5]undecane derivatives. dergipark.org.trresearchgate.net For instance, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione saw reaction times drop from hours to minutes with microwave irradiation. researchgate.net Similar efficiencies could be realized for the synthesis of the Spiro[5.5]undecan-3-amine core.

Multicomponent Reactions (MCRs): MCRs, particularly domino reactions, are highly efficient for building molecular complexity in a single step, which aligns with green chemistry goals by reducing purification steps and waste. mdpi.comnih.gov The synthesis of spirooxindoles and other spiro compounds has been successfully achieved using MCRs, often in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. researchgate.netdergipark.org.tr

Novel Catalysis: The use of organocatalysts, such as ionic liquids, and metal-based catalysts under green conditions is a promising avenue. mdpi.comnih.govresearchgate.net Iodine, for example, has been used as an efficient catalyst for producing spiro heterobicyclic rings under solvent-free microwave conditions. nih.gov Lewis acid catalysts have also been employed for the one-pot synthesis of spiro[5.5]undecane derivatives. banglajol.info Research into recyclable catalysts will be a critical step forward.

Synthesis ApproachConventional MethodGreen Chemistry AlternativePotential Advantages
HeatingConventional reflux (hours)Microwave irradiation (minutes)Reduced reaction time, energy efficiency, improved yields. dergipark.org.trresearchgate.net
SolventVolatile organic compounds (VOCs)Water, ethanol, ionic liquids, or solvent-freeReduced environmental impact and hazardous waste. researchgate.netdergipark.org.tr
Reaction StepsMulti-step synthesis with isolation of intermediatesOne-pot multicomponent or domino reactionsIncreased atom economy, reduced waste and purification steps. mdpi.comnih.gov
CatalystStoichiometric reagentsReusable catalysts (e.g., ionic liquids, heterogeneous catalysts)Lower cost, reduced waste, simplified purification. researchgate.netnih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

Beyond improving its synthesis, future research will delve into the novel reactivity of this compound to generate diverse analogs. The spirocyclic core and the primary amine hydrochloride functionality are both ripe for exploration.

Emerging research opportunities include:

C-H Bond Activation: Transition-metal-catalyzed C-H activation has become a powerful tool for creating complex molecules with high efficiency and atom economy. researchgate.net Applying these methods to the spiro[5.5]undecane framework could enable the direct introduction of new functional groups at previously inaccessible positions, providing a divergent route to novel derivatives. researchgate.net

Cascade Reactions: Organocatalytic cascade reactions, such as Michael-Michael-aldol sequences, have been used to construct complex spirooxindoles with high stereoselectivity. rsc.orgrsc.org Designing new cascade reactions starting from or incorporating the spiro[5.5]undecane skeleton could lead to the rapid assembly of unique polycyclic systems.

Functionalization of the Amine Group: The primary amine is a key functional handle. Future work could explore its transformation into a wide array of other functional groups (amides, sulfonamides, ureas) or its use in metal-free C-N coupling reactions. researchgate.netresearchgate.net This would allow for the systematic exploration of structure-activity relationships in various applications.

Ring-Opening and Rearrangement: Under specific conditions, the spirocyclic core could undergo rearrangement or ring-opening reactions, providing access to entirely different molecular scaffolds. Merging C-H activation with C-C bond cleavage has been demonstrated in other systems to convert cyclopropanes into spirocyclic amine-boranes, suggesting that such transformative strategies could be applied here. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The complexity and synthetic challenges associated with spirocycles have historically hindered their broad exploration in drug discovery. nih.govresearchgate.net Automated synthesis and high-throughput screening platforms offer a solution to this bottleneck.

Future directions in this area involve:

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. nih.govacs.org A flow chemistry protocol has been developed for the sustainable synthesis of spiroindolenine scaffolds. rsc.org Adapting the synthesis of this compound to a flow system would enable rapid production and telescoping of reactions to create derivatives without intermediate purification. nih.govacs.org A scale-up reaction under continuous-flow conditions has already been demonstrated for a dearomative spirocyclization to produce spiro-cyclohexadiene oxindoles. acs.org

AI-Driven Synthesis: Platforms like SynFini™ use artificial intelligence to design and optimize synthetic routes, which are then executed by robotic systems. youtube.com Integrating the spiro[5.5]undecane scaffold into such platforms could dramatically accelerate the design-make-test cycle, allowing for the rapid generation and evaluation of large libraries of derivatives. youtube.com

High-Throughput Experimentation (HTE): Miniaturized, parallel reaction screening can quickly identify optimal conditions for synthesis and functionalization. youtube.com This is particularly valuable for complex, multi-step syntheses or for exploring novel reactivity where reaction outcomes are uncertain.

PlatformKey FeaturesApplication to this compound
Continuous Flow ChemistryPrecise control of temperature and time, enhanced safety, easy scalability. rsc.orgRapid, on-demand synthesis of the core structure and its analogs; telescoping multi-step reactions. nih.govacs.org
AI-Driven Automated SynthesisAI-powered route design, robotic execution, integrated real-time analytics. youtube.comAccelerated discovery of novel derivatives by automating the entire design-make-test cycle.
High-Throughput ExperimentationMiniaturized, parallel reaction setups for rapid screening of conditions. youtube.comEfficient optimization of synthetic steps and rapid exploration of new functionalization reactions.

Advanced Computational Methodologies for Predictive Design

Computational chemistry is an indispensable tool in modern molecular design, allowing researchers to predict properties and guide synthetic efforts, thereby saving time and resources. nih.gov

For this compound, computational approaches can be applied to:

Conformational Analysis: The rigid spirocyclic structure limits conformational flexibility, which is a key advantage in drug design. nih.govmdpi.com Computational studies can precisely model the preferred conformations of derivatives and their interactions with biological targets. researchgate.netrsc.org

Property Prediction: Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can predict physicochemical properties (e.g., solubility, lipophilicity), pharmacokinetic profiles (ADMET), and biological activity. nih.govmdpi.com This allows for the in silico screening of virtual libraries before committing to synthesis.

Reaction Mechanism and Selectivity Studies: Computational analysis can elucidate reaction mechanisms, rationalize observed stereoselectivity, and predict the outcomes of new transformations. researchgate.net This is crucial for developing novel, highly selective synthetic methods for functionalizing the spiro[5.5]undecane core. Molecular dynamics simulations have been used to confirm the interactions of spirocyclic compounds with enzyme binding pockets. nih.gov

Computational MethodPredicted Properties/OutcomesImpact on Research
Molecular Dynamics (MD)Conformational stability, binding modes with targets. nih.govRational design of molecules with enhanced binding affinity and selectivity.
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties.Understanding reaction mechanisms and predicting reactivity.
QSAR/ADMET PredictionSolubility, permeability, metabolic stability, potential toxicity. nih.govmdpi.comPrioritizing synthetic targets with favorable drug-like properties.
Virtual ScreeningIdentification of potential biological targets. mdpi.comAccelerating hit identification in drug discovery programs.

Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The unique structural and physical properties of spirocycles make them attractive candidates for applications beyond traditional medicinal chemistry, particularly in materials science. mdpi.com

Future interdisciplinary research could explore:

Novel Polymers and Functional Materials: The rigid, three-dimensional nature of the spiro[5.5]undecane scaffold can be exploited to create polymers with unique thermal, mechanical, or optical properties. The amine functionality provides a convenient point for polymerization or for grafting onto surfaces to create functional materials.

Organic Electronics: Spiro-conjugated molecules are of interest for their charge-transport properties. mdpi.com While this compound is not conjugated, it could serve as a rigid, insulating core to which electronically active groups are attached, allowing for precise spatial control in the design of materials for organic light-emitting diodes (OLEDs) or photovoltaics.

Biomaterials and Drug Delivery: The spirocyclic scaffold could be incorporated into larger biomaterials or drug delivery systems. Its rigidity could influence the morphology and release kinetics of drug-polymer conjugates, while its amine handle allows for straightforward bioconjugation. The inherent lipophilicity and permeability of some spirocyclic structures may also be advantageous for crossing biological barriers. researchgate.net Research on other spirocycles has already pointed to their potential in developing anticancer agents and materials for various applications in pharmaceutical chemistry. dergipark.org.trresearchgate.net

Q & A

Q. What mechanistic insights into amantadine resistance are gained from this compound’s activity against L26F and V27A mutants?

  • Methodological Answer : The compound’s efficacy against these mutants suggests that resistance arises from steric hindrance (L26F) or altered hydrophobicity (V27A), not direct binding competition. Mutant-specific IC50_{50} shifts (e.g., 2-fold lower for V27A vs. wild-type) are quantified via dose-response curves and corroborated by molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.